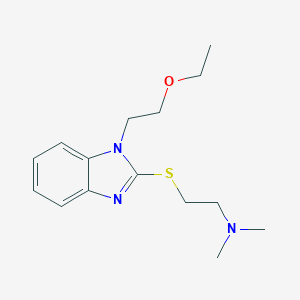
(E)-2-Amino-3,4,14-trihydroxy-2-hydroxymethyleicos-6-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-Amino-3,4,14-trihydroxy-2-hydroxymethyleicos-6-enoic acid, commonly known as AT-56, is a bioactive lipid mediator that has gained attention in scientific research due to its potential therapeutic applications. This molecule is a member of the eicosanoid family and is derived from arachidonic acid, a polyunsaturated fatty acid found in cell membranes. AT-56 has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用機序
AT-56 exerts its effects through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a transcription factor that regulates the expression of genes involved in inflammation, lipid metabolism, and cell proliferation. AT-56 binds to PPARγ and activates its transcriptional activity, leading to the downstream effects observed in studies.
Biochemical and Physiological Effects
AT-56 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, AT-56 has been shown to regulate lipid metabolism, improve insulin sensitivity, and promote neuronal survival. These effects make AT-56 a potential candidate for the treatment of metabolic disorders such as diabetes and neurodegenerative diseases such as Alzheimer's.
実験室実験の利点と制限
One advantage of using AT-56 in lab experiments is its specificity for PPARγ. This allows researchers to study the effects of PPARγ activation without the confounding effects of other signaling pathways. However, one limitation of using AT-56 is its instability in aqueous solutions. This can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on AT-56. One area of interest is the development of new drugs based on AT-56's structure. Researchers could modify the molecule to improve its stability and potency, or to target specific diseases or pathways.
Another area of interest is the study of AT-56's effects on the gut microbiome. Recent research has shown that the gut microbiome plays a critical role in regulating inflammation and metabolism, and AT-56 may have a role in modulating these effects.
Finally, research could focus on the development of new delivery methods for AT-56. Currently, AT-56 is administered through injection, but researchers could explore the use of oral or topical formulations for improved patient compliance and convenience.
In conclusion, AT-56 is a bioactive lipid mediator with potential therapeutic applications in a variety of diseases. Its specificity for PPARγ and its anti-inflammatory and anti-cancer properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanisms of action and potential applications.
合成法
AT-56 can be synthesized through the enzymatic oxidation of arachidonic acid by the enzyme 12-lipoxygenase. This reaction produces a hydroperoxide intermediate, which is then reduced by glutathione peroxidase to form AT-56. This synthesis method has been used in several studies to produce AT-56 for experimental purposes.
科学的研究の応用
AT-56 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the molecule's anti-inflammatory properties. AT-56 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. This makes AT-56 a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Another area of research has focused on AT-56's potential as an anti-cancer agent. Studies have shown that AT-56 can induce apoptosis, or programmed cell death, in cancer cells. This makes AT-56 a potential candidate for the development of new cancer therapies.
特性
CAS番号 |
128341-87-7 |
|---|---|
製品名 |
(E)-2-Amino-3,4,14-trihydroxy-2-hydroxymethyleicos-6-enoic acid |
分子式 |
C21H41NO6 |
分子量 |
403.6 g/mol |
IUPAC名 |
(E)-2-amino-3,4,14-trihydroxy-2-(hydroxymethyl)icos-6-enoic acid |
InChI |
InChI=1S/C21H41NO6/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18(25)19(26)21(22,16-23)20(27)28/h9,12,17-19,23-26H,2-8,10-11,13-16,22H2,1H3,(H,27,28)/b12-9+ |
InChIキー |
VYUHMYFZWTWSOT-FMIVXFBMSA-N |
異性体SMILES |
CCCCCCC(CCCCCC/C=C/CC(C(C(CO)(C(=O)O)N)O)O)O |
SMILES |
CCCCCCC(CCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O)O |
正規SMILES |
CCCCCCC(CCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O)O |
同義語 |
(E)-2-amino-3,4,14-trihydroxy-2-hydroxymethyleicos-6-enoic acid mycestericin B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)
![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)

![4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238182.png)
![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)



![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)


![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)